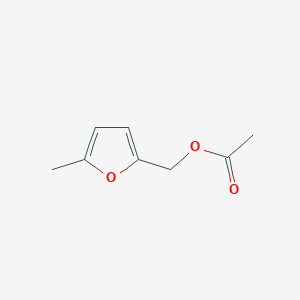
MAGNESIUM CHROMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chromate is an inorganic chemical compound with the formula MgCrO₄. It is a yellow, odorless, water-soluble salt with several important industrial uses . This compound is known for its strong oxidizing properties and is commonly used in various applications, including catalysis and corrosion prevention .
Mecanismo De Acción
Target of Action
Magnesium chromate (MgCrO4) is an inorganic compound that primarily interacts with various biochemical processes due to its strong oxidizing nature .
Mode of Action
This compound can serve as a catalyst in various chemical reactions, accelerating the rate at which they occur due to its strong oxidizing nature . As an oxidizing agent, it can accept electrons from other substances in a reaction, facilitating various chemical transformations.
Biochemical Pathways
Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and chronic degenerative diseases .
Pharmacokinetics
It is known that this compound is highly soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound might facilitate its distribution in aqueous biological environments.
Result of Action
It is known to be a confirmed carcinogen and can cause acute dermatitis, and possibly kidney and liver damage if inhaled . Therefore, it should be treated as a hazardous waste .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its corrosive properties can be utilized in certain harsh environments for corrosion prevention . Due to its high reactivity and confirmed carcinogenicity, the use of this compound requires careful handling and storage to prevent accidental reactions or incidents .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Magnesium Chromate are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Due to its strong oxidizing nature, it can influence biochemical reactions .
Cellular Effects
As a strong oxidizer, it could potentially cause oxidative stress in cells, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an oxidizer, it could potentially cause oxidative damage to biomolecules, including proteins and DNA .
Temporal Effects in Laboratory Settings
As a water-soluble compound, it is likely to be stable in aqueous solutions .
Metabolic Pathways
This compound does not directly participate in metabolic pathways as it is an inorganic compound .
Transport and Distribution
As a water-soluble compound, it could potentially be transported through aqueous channels .
Subcellular Localization
As a water-soluble inorganic compound, it is likely to be found in the cytoplasm .
Métodos De Preparación
Magnesium chromate is generally prepared by the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate, producing a precipitate of this compound . This precipitate can then be collected and used for various applications. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Magnesium chromate undergoes several types of chemical reactions, including:
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Magnesium chromate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its strong oxidizing properties.
Biology: While not commonly used in biological research, its properties as an oxidizing agent can be leveraged in specific biochemical assays.
Medicine: this compound is not typically used in medicine due to its toxicity.
Comparación Con Compuestos Similares
Magnesium chromate can be compared with other chromate compounds such as:
Potassium chromate (K₂CrO₄): Similar in its oxidizing properties but differs in solubility and specific applications.
Sodium chromate (Na₂CrO₄): Also a strong oxidizer, used in different industrial applications.
Calcium chromate (CaCrO₄): Used in similar applications but has different solubility and reactivity properties.
This compound is unique due to its specific combination of magnesium and chromate ions, which gives it distinct properties and applications .
Propiedades
Número CAS |
16569-85-0 |
|---|---|
Fórmula molecular |
CrH4MgO5 |
Peso molecular |
160.33 g/mol |
InChI |
InChI=1S/Cr.Mg.3H2O.2O/h;;3*1H2;;/q+2;;;;;;/p-2 |
Clave InChI |
BBNJBLFYYMBLHD-UHFFFAOYSA-L |
SMILES canónico |
O.O[Cr](=O)(=O)O.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)

